molecular formula C21H22N4O2 B6980211 1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

Cat. No.: B6980211
M. Wt: 362.4 g/mol
InChI Key: NMDDDQKKBFEGED-UHFFFAOYSA-N
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Description

1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is a complex organic compound that features a unique combination of pyridine, oxazole, and urea moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(5-cyclobutylpyridin-2-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(25-19-10-9-17(14-23-19)16-7-4-8-16)24-18(20-22-11-12-27-20)13-15-5-2-1-3-6-15/h1-3,5-6,9-12,14,16,18H,4,7-8,13H2,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDDDQKKBFEGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=C(C=C2)NC(=O)NC(CC3=CC=CC=C3)C4=NC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Pyridine Derivative:

    • Starting with a cyclobutyl-substituted pyridine, the compound can be synthesized through a series of substitution reactions.
    • Reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Synthesis of the Oxazole Derivative:

    • The oxazole ring can be constructed via cyclization reactions involving amino alcohols and carboxylic acids.
    • Typical reagents include phosphorus oxychloride (POCl3) and bases like triethylamine.
  • Coupling Reactions:

    • The final step involves coupling the pyridine and oxazole derivatives with a urea moiety.
    • This can be achieved using coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide, DCC) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts alkylation/acylation using aluminum chloride (AlCl3).

Major Products:

  • Oxidation products may include carboxylic acids or ketones.
  • Reduction products may include alcohols or amines.
  • Substitution products depend on the specific reagents used and the positions targeted on the aromatic rings.

Scientific Research Applications

1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)-2-phenylethyl]urea: Similar structure but with a thiazole ring instead of an oxazole.

    1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-imidazol-2-yl)-2-phenylethyl]urea: Contains an imidazole ring, offering different electronic properties.

Uniqueness: 1-(5-Cyclobutylpyridin-2-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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